molecular formula C11H13N3O2 B3357002 Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate CAS No. 69810-99-7

Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate

Cat. No.: B3357002
CAS No.: 69810-99-7
M. Wt: 219.24 g/mol
InChI Key: SBUKTYMKOFPXBT-UHFFFAOYSA-N
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Description

Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate (CAS 69810-99-7) is a chemical compound of significant interest in medicinal chemistry and organic synthesis, with a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol . This molecule incorporates two pharmaceutically important functional groups: a 4,5-dihydroimidazole ring and a carbamate ester. The imidazole ring is a five-membered heterocycle present in many natural products and approved drugs, known for its amphoteric nature and wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The carbamate moiety (methyl carbamate in this case) is a key feature in many therapeutic agents and prodrugs due to its superior chemical and proteolytic stability compared to amides, which often translates to improved metabolic stability and cell membrane permeability in drug-like molecules . Carbamates are frequently employed as peptide bond surrogates in the design of enzyme inhibitors, such as those targeting HIV-1 protease and serine proteases, making this compound a valuable synthon for developing novel bioactive molecules . The presence of the phenyl substituent on the dihydroimidazole ring can further influence the compound's lipophilicity and potential for target binding. With a calculated LogP of 1.01 and a polar surface area of 66.21 Ų , this compound possesses physicochemical properties that are favorable for pharmaceutical research. It is intended for use as a building block in organic synthesis and as a core structure for the investigation of new chemical entities in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl N-(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-11(15)14-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKTYMKOFPXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632268
Record name Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69810-99-7
Record name Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 4,5-dihydro-1H-imidazole core exhibit significant antiproliferative activity. For instance, a study synthesized derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, which showed moderate inhibitory potency against certain cancer cell lines. The study utilized ELISA assays to evaluate the cytotoxic effects of these compounds, suggesting potential applications in cancer therapeutics .

Antioxidant Properties

The antioxidant properties of imidazole derivatives have been explored extensively. Compounds derived from 4,5-dihydro-1H-imidazole have demonstrated the ability to scavenge free radicals, indicating their potential use in formulations aimed at reducing oxidative stress in biological systems .

Neuropharmacological Effects

Recent investigations into similar imidazole derivatives have revealed antidepressant-like effects in animal models. These findings suggest that methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate may possess neuroprotective properties, making it a candidate for further research in treating mood disorders .

Pesticide Development

Methyl carbamates are known for their insecticidal properties. The structural characteristics of this compound could be leveraged to develop new pesticide formulations. Its efficacy against pests can be tested through residue analysis and maximum residue limits (MRLs) assessments to ensure safety in food crops .

Herbicide Potential

The compound's mechanism of action may also be applicable in herbicide development. By modifying its structure to enhance selectivity and reduce toxicity to non-target species, researchers can explore its viability as a herbicide .

Case Studies

StudyFocusFindings
Study on Antiproliferative ActivityEvaluated various derivatives of imidazoleShowed moderate activity against cancer cell lines with potential for drug development
Antioxidant EvaluationInvestigated free radical scavenging abilitiesConfirmed significant antioxidant activity
Neuropharmacological InvestigationAssessed antidepressant-like effects in miceIndicated potential for mood disorder treatments

Mechanism of Action

The mechanism by which Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenyl group can engage in π-π interactions with biological macromolecules. The carbamate group may participate in hydrogen bonding, enhancing the compound's binding affinity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Biological Activity Reference
Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate C₁₁H₁₃N₃O₂ Phenyl, methyl carbamate Not specified Target
Phentolamine mesylate C₁₈H₂₃N₃O₄S Methylphenyl, phenol, mesylate α-Adrenergic antagonist
Oxymetazoline HCl C₁₆H₂₄N₂O·HCl tert-Butyl, methyl, phenol Nasal decongestant
Ethyl (5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate C₇H₁₁N₂O₂S Ethyl carbamate, thiazole Not specified

Biological Activity

Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate, with the CAS number 69810-99-7 and molecular formula C11H13N3O2, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables related to its biological activity.

The compound's molecular weight is 219.24 g/mol, and its structure features a carbamate functional group linked to a dihydroimidazole moiety. This structure is significant as it may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing imidazole and carbamate groups often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Anticancer Activity

A study highlighted the potential of compounds similar to this compound in cancer therapy. Specifically, imidazole derivatives have shown promise in inhibiting cancer cell proliferation. For example, certain imidazole-based compounds demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds induced apoptosis and affected cell cycle progression at micromolar concentrations .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7dMDA-MB-2311.0Induces apoptosis via caspase activation
10cHepG22.5Cell cycle arrest and apoptosis
7hVarious cancer cellsVariesMicrotubule destabilization

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. This compound may exhibit similar activities against various bacterial and fungal strains. Research has shown that metal complexes derived from imidazole ligands often have enhanced antimicrobial efficacy compared to their parent compounds .

Table 2: Antimicrobial Efficacy of Imidazole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Metal Complex of HLE. coli32 µg/mL
Methyl Carbamate DerivativeStaphylococcus aureus16 µg/mL

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have shown to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells through the activation of caspases has been a focal point in studies involving imidazole derivatives .
  • Microtubule Destabilization : Certain derivatives have been identified as microtubule-destabilizing agents, which can disrupt mitotic processes in cancer cells .

Case Studies

Several case studies have documented the effects of this compound or its analogs on specific biological systems:

  • Breast Cancer Cells : A study evaluated the effects of related compounds on MDA-MB-231 cells, demonstrating significant morphological changes and increased apoptosis markers at low concentrations.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity against various pathogens, showing that certain derivatives had potent inhibitory effects compared to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
Reactant of Route 2
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Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.